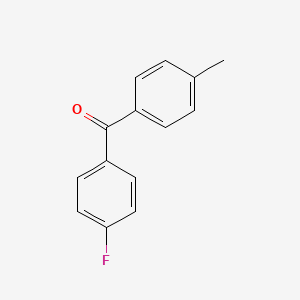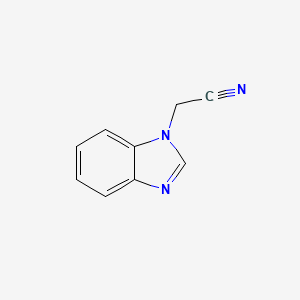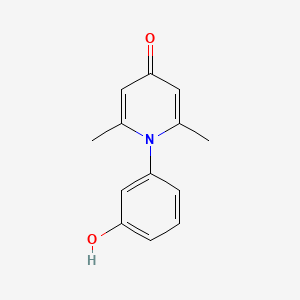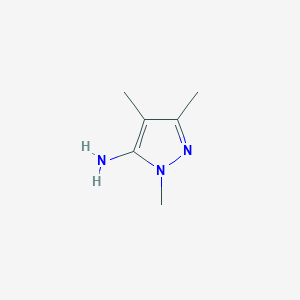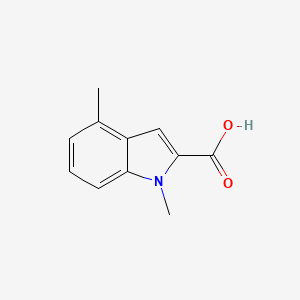
1,4-二甲基-1H-吲哚-2-羧酸
描述
“1,4-dimethyl-1H-indole-2-carboxylic acid” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been the focus of many researchers . Various synthetic strategies have been developed, including the use of oxazolidinone derivatives as amine agents, EDCI, DMAP, and THF solvent for the conversion of indole 2-carboxylic acid to indole 2-carboxamide .Molecular Structure Analysis
The molecular formula of “1,4-dimethyl-1H-indole-2-carboxylic acid” is C11H11NO2 . The indole molecule has seven positions to accommodate different substitutions . Sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Chemical Reactions Analysis
Indole derivatives have been shown to undergo various chemical reactions. For example, the presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .科学研究应用
-
Pharmaceutical Research
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
- They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The outcomes of these applications also vary, but generally involve the successful treatment or management of the targeted condition .
-
Synthesis of Alkaloids
- Indole derivatives are prevalent moieties present in selected alkaloids .
- They play a main role in cell biology and show various biologically vital properties .
- The methods of synthesis have attracted the attention of the chemical community .
- The outcomes of these syntheses are new compounds with potential biological activity .
-
Raw Material for Drug Synthesis
- Indoles can be used for the synthesis of a large variety of heterocyclic compounds, such as indoles and quinolines .
- They are synthetically versatile substrates .
- The methods of application involve various chemical reactions, depending on the specific drug being synthesized .
- The outcomes of these applications are new drugs with potential therapeutic applications .
-
Antiviral Activity
- Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
- These compounds have shown inhibitory activity against influenza A and the CoxB3 virus .
- The methods of application involve synthesizing these derivatives and testing their antiviral activity in vitro .
- The outcomes of these applications are new potential antiviral agents .
-
Antitubercular Activity
- Certain indole derivatives have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis .
- The methods of application involve synthesizing these derivatives and testing their antitubercular activity in vitro .
- The outcomes of these applications are new potential antitubercular agents .
-
Raw Material for Alkaloid Synthesis
- Indole-2-carboxylic acid, a derivative of indole, has been used as a reactant for the total synthesis of (±)-dibromophakellin and analogs, and for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
- The methods of application involve various chemical reactions, depending on the specific alkaloid being synthesized .
- The outcomes of these applications are new alkaloids with potential biological activity .
-
Antiviral Activity
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- These compounds showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
- The methods of application involve synthesizing these derivatives and testing their antiviral activity in vitro .
- The outcomes of these applications are new potential antiviral agents .
-
Antitubercular Activity
- (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
- The methods of application involve synthesizing these derivatives and testing their antitubercular activity in vitro .
- The outcomes of these applications are new potential antitubercular agents .
-
Histamine H3 Antagonists
安全和危害
Indole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
未来方向
The future directions for “1,4-dimethyl-1H-indole-2-carboxylic acid” and other indole derivatives include the investigation of novel methods of synthesis and the exploration of their diverse biological activities for newer therapeutic possibilities . The introduction of a long branch on C3 of the indole core improved the interaction with the hydrophobic cavity near the active site of integrase, indicating that indole-2-carboxylic acid is a promising scaffold for the development of integrase inhibitors .
属性
IUPAC Name |
1,4-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-4-3-5-9-8(7)6-10(11(13)14)12(9)2/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZAGSISYYKXQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(N(C2=CC=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406449 | |
| Record name | 1,4-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
23967-51-3 | |
| Record name | 1,4-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-Formylphenoxy)methyl]-2-furoic acid](/img/structure/B1335465.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1335470.png)
![2-[(5-Ethylpyridin-2-yl)methyl]azepane](/img/structure/B1335474.png)
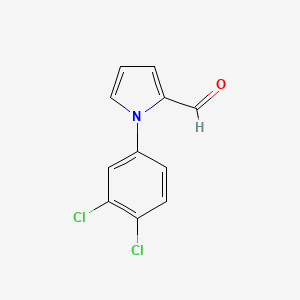
![2-(2,5-Dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1335479.png)
![2-(2,5-Dimethylphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B1335480.png)
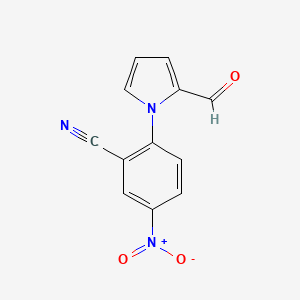
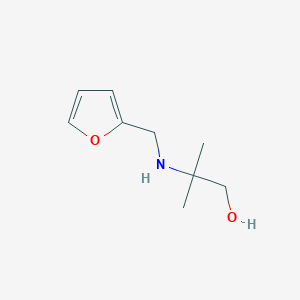
![2-[(2-Furylmethyl)amino]-1-butanol](/img/structure/B1335490.png)

